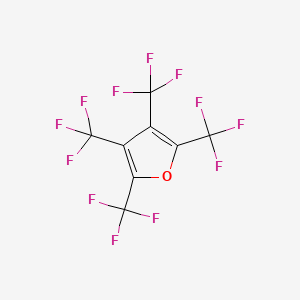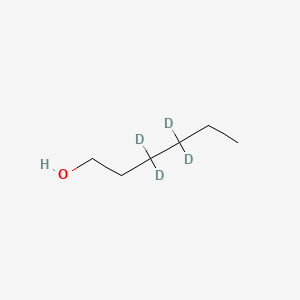
2,3,4,5-Tetra(trifluoromethyl)furane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetra(trifluoromethyl)furane is a highly fluorinated furan derivative with the molecular formula C8F12O. This compound is characterized by the presence of four trifluoromethyl groups attached to the furan ring, making it a unique and highly fluorinated organic molecule. The compound is known for its stability and unique chemical properties, which make it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetra(trifluoromethyl)furane typically involves the trifluoromethylation of furan derivatives. One common method is the reaction of furan with trifluoromethyl iodide (CF3I) in the presence of a copper catalyst. The reaction is carried out under controlled conditions, often involving elevated temperatures and specific solvents to ensure the selective introduction of trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for meeting the demands of various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetra(trifluoromethyl)furane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out to modify the trifluoromethyl groups or the furan ring itself.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophilic reagents and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetra(trifluoromethyl)furane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, materials science, and as a component in advanced coatings and polymers
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetra(trifluoromethyl)furane involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran (DMF): A furan derivative with two methyl groups, used as a biofuel and in organic synthesis.
2,5-Furandicarboxylic Acid (FDCA): A furan derivative with carboxylic acid groups, used in the production of biodegradable plastics.
2-Trifluoromethylfuran: A furan derivative with a single trifluoromethyl group, known for its pharmacological properties.
Uniqueness
2,3,4,5-Tetra(trifluoromethyl)furane is unique due to the presence of four trifluoromethyl groups, which impart distinct chemical and physical properties. This high degree of fluorination enhances its stability, lipophilicity, and reactivity, making it a valuable compound for various advanced applications .
Eigenschaften
CAS-Nummer |
67705-05-9 |
|---|---|
Molekularformel |
C8F12O |
Molekulargewicht |
340.07 g/mol |
IUPAC-Name |
2,3,4,5-tetrakis(trifluoromethyl)furan |
InChI |
InChI=1S/C8F12O/c9-5(10,11)1-2(6(12,13)14)4(8(18,19)20)21-3(1)7(15,16)17 |
InChI-Schlüssel |
JWLJCRKZSYFANA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(OC(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)


![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)








